molecular formula C12H9N3O2 B2990649 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol CAS No. 131985-96-1

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

Cat. No.: B2990649
CAS No.: 131985-96-1
M. Wt: 227.223
InChI Key: NZHMMNKFGWXTQH-UHFFFAOYSA-N
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Description

“5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” is a chemical compound with the molecular formula C12H9N3O2 . It is related to a class of compounds known as oxazolopyridines, which are heterocyclic compounds containing an oxazole ring fused to a pyridine ring . These compounds are of interest due to their luminescent properties and potential biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo[5,4-b]pyridin-2 (1H)-one led to the derivatives of 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2-[3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazolopyridine ring attached to a phenol group at the 2-position and an amino group at the 5-position . The exact structure can be represented by the SMILES notation: CC(=O)OC1=C(C=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 .

Scientific Research Applications

Synthesis and Derivatives

The compound 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol, and its derivatives are primarily involved in the synthesis of various heterocyclic compounds, which are pivotal in pharmaceutical and material sciences due to their complex structures and biological activities. The synthesis of related heterocyclic compounds, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, has been achieved through reactions involving amino esters and thiourea derivatives under different conditions, leading to diverse pyridothienopyrimidine derivatives (El-Kashef et al., 2010). Similarly, 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles have been synthesized from reactions involving isothiocyanates with 2-aminophenol or 2-hydroxy-3-aminopyridine, showcasing the compound's role in facilitating the synthesis of heterocycles through cyclization reactions (Hae-Young Park Choo et al., 2005).

Chemical Transformations and Reactions

The oxazolo analogs of actinomycin D chromophore indicate the compound's potential in condensation reactions leading to tetracyclic 5H-oxazolo[4,5-b]phenoxazines, further oxidized to explore novel reaction pathways and heterocyclic compound synthesis (S. K. Sengupta et al., 1978). This demonstrates the versatility of this compound in chemical transformations.

Application in Material Science

Compounds related to this compound have been studied for their potential applications in material science, particularly as corrosion inhibitors. Schiff's bases derived from similar structures show excellent performance as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the compound's utility in protecting metals from corrosion and its potential in industrial applications (K. R. Ansari et al., 2014).

Catalysis and Synthesis Efficiency

The compound and its derivatives have been used to catalyze the synthesis of other complex heterocyclic compounds under solvent-free conditions, demonstrating their role in green chemistry by facilitating efficient and environmentally friendly synthetic routes. For example, benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines were efficiently synthesized from reactions of o-aminophenols and similar compounds in the presence of catalytic amounts of Bi(III) salts, showcasing the compound's importance in catalysis and synthetic efficiency (Iraj Mohammadpoor-Baltork et al., 2007).

Future Directions

The future directions for research on “5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” and related compounds could involve further exploration of their luminescent properties and potential biological activity . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the formation and stabilization of collagen, a key component of the extracellular matrix in various tissues.

Mode of Action

It is suggested that similar compounds inhibit the activity of collagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis. This inhibition could potentially disrupt the formation and stabilization of collagen, thereby affecting the structure and function of tissues where collagen is a major component.

Biochemical Pathways

Given its potential inhibitory effect on collagen prolyl-4-hydroxylase , it may impact the collagen biosynthesis pathway. This could lead to downstream effects on tissue structure and function, particularly in tissues with high collagen content.

Result of Action

If it does inhibit collagen prolyl-4-hydroxylase , it could potentially disrupt collagen formation and stabilization. This could lead to changes in the structure and function of tissues where collagen is a major component.

Biochemical Analysis

Biochemical Properties

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Properties

IUPAC Name

5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-7-3-4-8(9(16)6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMMNKFGWXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327879
Record name 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131985-96-1
Record name 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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